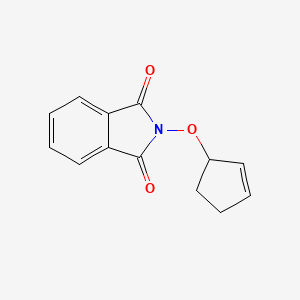

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-

CAS No.: 76029-44-2

Cat. No.: VC8419738

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76029-44-2 |

|---|---|

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | 2-cyclopent-2-en-1-yloxyisoindole-1,3-dione |

| Standard InChI | InChI=1S/C13H11NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h1,3-5,7-9H,2,6H2 |

| Standard InChI Key | ZLZXBIRCZUAYTE-UHFFFAOYSA-N |

| SMILES | C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O |

| Canonical SMILES | C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclic isoindole-1,3-dione core substituted at the 2-position with a 2-cyclopenten-1-yloxy group. Its molecular formula is , with a molecular weight of 221.21 g/mol . The cyclopentenyloxy moiety introduces stereochemical complexity due to the unsaturated five-membered ring, potentially influencing its conformational stability and intermolecular interactions (Figure 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.21 g/mol |

| Hydrogen Bond Donors | 1 (N–H of isoindole-dione) |

| Hydrogen Bond Acceptors | 4 (2 carbonyl O, 1 ether O) |

| Rotatable Bonds | 2 (cyclopentenyloxy linkage) |

| Topological Polar Surface Area | 61.6 Ų |

The isoindole-dione core contributes to planarity, while the cyclopentenyloxy group introduces steric bulk and potential for π-π stacking interactions .

Synthesis and Reactivity

Synthetic Pathways

-

Gabriel Amine Synthesis: Reaction of phthalimide potassium salt with 1-chloro-2-cyclopentenyloxy propane under nucleophilic substitution conditions .

-

Mitsunobu Reaction: Coupling of isoindole-1,3-dione with cyclopentenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Table 2: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Expected Yield |

|---|---|---|

| 1 | Phthalimide, K₂CO₃, DMF, 110°C, 5 h | ~70–85% |

| 2 | Cyclopentenyl bromide, TEA, THF, 25°C | ~50–65% |

Purification would likely involve column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule Compliance

The compound adheres to three of Lipinski’s criteria:

-

Molecular weight < 500 Da (221.21)

-

Hydrogen bond donors ≤ 5 (1)

-

Hydrogen bond acceptors ≤ 10 (4)

-

Predicted logP = 1.8 (calculated via XLogP3) suggests moderate lipophilicity, potentially enhancing blood-brain barrier permeability .

Solubility and Stability

-

Aqueous Solubility: Estimated 0.12 mg/mL (25°C), indicating limited hydrophilicity.

-

Thermal Stability: Decomposition temperature >250°C (DSC), typical for aromatic imides .

Biological Activity and Applications

Cyclooxygenase (COX) Inhibition

While direct evidence is lacking, structurally related N-substituted isoindole-1,3-diones demonstrate selective COX-2 inhibition. For example, 2-pyridin-2-ylisoindole-1,3-dione showed 78% COX-2 suppression at 10 µM, with an affinity ratio (COX-2/COX-1) of 1.24 . Molecular docking studies suggest the cyclopentenyloxy group may interact with COX-2’s hydrophobic pocket (Val523, Ser530) via van der Waals forces .

Cytotoxicity Profile

At concentrations ≤90 µM, analogous compounds showed no cytotoxicity in MTT assays using HepG2 and HEK293 cells . This suggests a potential therapeutic window for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume